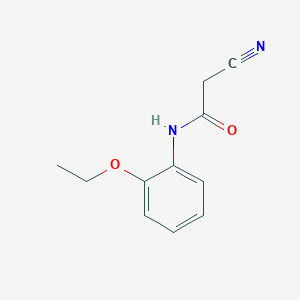

2-cyano-N-(2-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

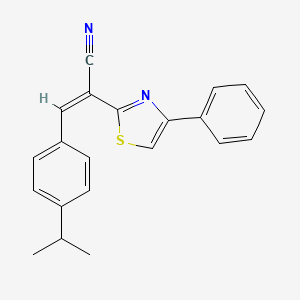

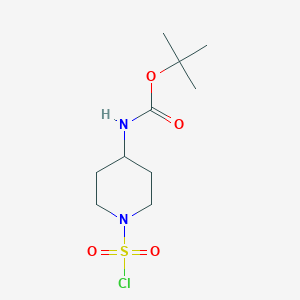

2-cyano-N-(2-ethoxyphenyl)acetamide is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O2/c1-2-15-10-6-4-3-5-9(10)13-11(14)7-8-12/h3-6H,2,7H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 112-113 degrees Celsius .Mechanism of Action

2-Cyanoacetamide acts as an acid-base catalyst in the synthesis of heterocyclic compounds. It is able to protonate the nitrogen atom of the heterocycle, resulting in the formation of an intermediate species which can then undergo a nucleophilic substitution reaction. This reaction is important in the synthesis of pharmaceuticals and biodegradable polymers.

Biochemical and Physiological Effects

2-Cyanoacetamide has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have antioxidant activity, and may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

2-Cyanoacetamide is a useful reagent for laboratory experiments due to its low cost and availability. It is also relatively safe to handle and is easily stored. However, it can be toxic if inhaled or ingested, and should be handled with care. In addition, it is not very soluble in organic solvents, so it must be used in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 2-cyano-N-(2-ethoxyphenyl)acetamidemide. These include further studies into its potential biochemical and physiological effects, as well as its use in the synthesis of pharmaceuticals, biodegradable polymers, and metal complexes. Additionally, further research is needed to explore its potential applications in the fields of catalysis and organic synthesis. Finally, research into the development of more efficient and cost-effective synthesis methods for 2-cyano-N-(2-ethoxyphenyl)acetamidemide is needed.

Synthesis Methods

2-Cyanoacetamide can be synthesized by the reaction of 2-ethoxybenzoyl chloride and sodium cyanide in the presence of a base, such as sodium hydroxide. The reaction produces a white precipitate, which is then filtered and washed with water. The resulting product is a white crystalline solid.

Scientific Research Applications

2-Cyanoacetamide has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and biodegradable polymers. It is also used as a reagent for the synthesis of heterocyclic compounds, such as azoles and imidazoles. In addition, it has been used in the synthesis of metal complexes, and as a catalyst in the synthesis of polymers.

Safety and Hazards

2-cyano-N-(2-ethoxyphenyl)acetamide is considered hazardous. It has several hazard statements including H302, H312, H315, H319, H332, H335 which indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name |

2-cyano-N-(2-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-10-6-4-3-5-9(10)13-11(14)7-8-12/h3-6H,2,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMENNTQSJXXKKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2941351.png)

![2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2941359.png)

![Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B2941363.png)

![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2941366.png)

![4,6-Difluoro-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2941367.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2941373.png)